Halofuginone is a synthetic, halogenated quinazolinone alkaloid derived from febrifugine, the active component of the plant *Dichroa febrifuga*.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH0917lkSIGzocfdxGQROgP8RZb9gJNYEk7pCOwIEU7CNMKHDXFUCXwJC9BIrYGxd0H7sBQjFur17Upj17p2XpO7lHqY7m-8doNkco07U9YCbWLuHBquUtmYLk8irOlRBo1)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHE57_L6a3J3V8fIQQou97EGDBad1oqfKrrp1ECuKer-sfQNGJ3BxywQQq7YL9qEqA6KMU_YcHReH08nXQQDIFBdKe-8wmToFWL2A781gOt_CBE7oA3fWSL7UnVFtBRciBLaDLV4ZYo2oVvjg%3D%3D)] It functions primarily as a potent and specific inhibitor of prolyl-tRNA synthetase (PRS), which leads to the activation of the amino acid starvation response (AAR) and inhibition of pro-inflammatory Th17 cell differentiation.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHEV4JPEqdtT73XJr2-57Ask3LOdQA6fqoDf4k9yJh1cFSMXQda3Zpz7RPOFlTLaNIyxMyj7bf36vvzKxjq07qNZcOLvj1KYNG3bz3oAhF8zPsIKO-T9EVjxuE1yzxQhWLHcGVrK8wazzdRXA%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHmnm0hhW6Y3rt73Jhi_XFbvPYzWDsOTLIHBPUtj5D3ONt0M7jVrXNz_mF1E_5OjsGPefKNal-0UP8EwZU1lWYDZJz-7U3YZunFJfaAp52ekJYR5Ab_P3wP1XXD-UwDYCl-kFM%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEK_hRqPusek6GPRSU_JoRJyupTm7RllVH0REuVu1TxQSnlhODZG-e1__lQeAzAHX_cbmx_DSxipOY9B0QlUtgMg9BKTeww1BySoZybMNjdlQ-e0ph-ge06LiR1DEnoMwtHhL-jRZ5A5k2c)] This mechanism also underpins its well-documented role in selectively inhibiting the synthesis of type I collagen by downregulating collagen α1(I) gene expression, a key attribute for its use in anti-fibrotic research.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEiAVgaUZn0F37bFrHCIVad0nK8uKwv7nTo8B42ityg6d6pnkYqC4fcp4VJ_reF6Hv8i28GQNENLHpHEKtHJPgoYoQiBTuuXAaBxafbVT_KGHNpRV7kmXKttD-Ve54vdtFowf3rBNJtG9s82Q%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHgpoqd_MnoyfYbpbQxVtodo0b9mTd2jAZWWgumdUF-bdkjEJtIpOrHlKg4keEbBaYYcp6oVY_P3INUG9Q72a7S3hnUtr5YOLPTQkj2UXat2u6-9iPMwiFfsvCysDXuGYPK1Q%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHW1ZkuHhQiAurEVyd-wYP6icLafB94_q8rO4WP70ZB-LTb245fyyPXiUHNIGT9J4bjfqaXeds2hzErOSTRjaRPf52uCW-lFFV1oY3VhyFExwSOkQcpEBoqH5W_DWg0lD8Y9skPIh1N9uX5MIVsSa3c)] Unlike its natural precursor, synthetic halofuginone offers high purity and consistency for reproducible experimental outcomes.
Substituting synthetic Halofuginone with its natural precursor, febrifugine, or crude plant extracts from *Dichroa febrifuga* introduces significant risks to experimental reproducibility and efficacy. Febrifugine, while active, exhibits higher toxicity, limiting its therapeutic window.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHE57_L6a3J3V8fIQQou97EGDBad1oqfKrrp1ECuKer-sfQNGJ3BxywQQq7YL9qEqA6KMU_YcHReH08nXQQDIFBdKe-8wmToFWL2A781gOt_CBE7oA3fWSL7UnVFtBRciBLaDLV4ZYo2oVvjg%3D%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFZ5OOktO2D9rOeOo_VtFBVCuIuWmWqLVPH1y2gmvXalxWl-Jgpcb7XJjKbmIWaEnl2navsoJ0bAlB7cGetenoHsjBBXZoUCzOgAOYDn4vESCOOhpF1KfJ0qnuLA34z3JjI98M%3D)] Crude extracts contain febrifugine alongside isomers like isofebrifugine and other alkaloids, leading to undefined potency and potential for off-target effects.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFjGw0ENFiY6NQOb7OayRV7hiqCJQlyWmquXbrM20XYjG0Zo_0a3R4tQS8P25N-GNPx8XSCqFoe_bSb1H9h2hXUOaeZhmKaBYSlFLOtpOF0iBmCafgVJtCI4uzgHZJswaHEu8V8T86MVXiK9JxM4Jd1qKghKCT2IloyHtsmpFQjw1YuR0l1TKwQWuB91txM2Gg9pYZ3yIfbMz79ri6lNWPPWjzNF_6E)] Synthetic halofuginone was specifically developed to provide a more favorable efficacy-to-toxicity ratio.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHE57_L6a3J3V8fIQQou97EGDBad1oqfKrrp1ECuKer-sfQNGJ3BxywQQq7YL9qEqA6KMU_YcHReH08nXQQDIFBdKe-8wmToFWL2A781gOt_CBE7oA3fWSL7UnVFtBRciBLaDLV4ZYo2oVvjg%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHEV4JPEqdtT73XJr2-57Ask3LOdQA6fqoDf4k9yJh1cFSMXQda3Zpz7RPOFlTLaNIyxMyj7bf36vvzKxjq07qNZcOLvj1KYNG3bz3oAhF8zPsIKO-T9EVjxuE1yzxQhWLHcGVrK8wazzdRXA%3D%3D)] For research applications requiring precise dosage, consistent biological activity, and interpretable results, the purity and defined structure of synthetic halofuginone are non-negotiable.
In a head-to-head comparison in *P. berghei*-infected mice, oral administration of Halofuginone demonstrated a curative effect at doses where febrifugine only extended survival time. Halofuginone was approximately 10 times more efficacious than its natural precursor, febrifugine, in this model.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGFWRC-UXgbYztk3mWGnrv-jeOa69J2lFtQOmRdOVj4GEI7qp9TpE4odsfR6fMjaZCfbBMXslYF7TJk1GBs4vk9-tKGSpuYdHKLXTp-DbJjs5m9FxB8g9S3q3fAgqO-vF7PVPIC0BkMeDcb)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEjbYEbq3Qdsz1nWVLnrlIT7BUlRB0ls7o5KEEQcJAE4LO1ewerC1Qv2-0ZG8048lCPZp2WD-_B56WQHTLFdN-1FP5ZDA6eL4sJPghHWUzOahsBswQ4c9fzgcSvw2RVNSukTeulVICOKUw89aUeaLzsP69-DfyH)]
| Evidence Dimension | In vivo antimalarial efficacy |
| Target Compound Data | Curative effect at 0.2 mg/kg (oral) |
| Comparator Or Baseline | Febrifugine: Extended survival but was not curative at 1 mg/kg; toxic at 5 mg/kg (subcutaneous).[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEjbYEbq3Qdsz1nWVLnrlIT7BUlRB0ls7o5KEEQcJAE4LO1ewerC1Qv2-0ZG8048lCPZp2WD-_B56WQHTLFdN-1FP5ZDA6eL4sJPghHWUzOahsBswQ4c9fzgcSvw2RVNSukTeulVICOKUw89aUeaLzsP69-DfyH)] |
| Quantified Difference | ~10x greater efficacy than febrifugine |
| Conditions | P. berghei-infected ICR mice, oral and subcutaneous administration.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGFWRC-UXgbYztk3mWGnrv-jeOa69J2lFtQOmRdOVj4GEI7qp9TpE4odsfR6fMjaZCfbBMXslYF7TJk1GBs4vk9-tKGSpuYdHKLXTp-DbJjs5m9FxB8g9S3q3fAgqO-vF7PVPIC0BkMeDcb)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEjbYEbq3Qdsz1nWVLnrlIT7BUlRB0ls7o5KEEQcJAE4LO1ewerC1Qv2-0ZG8048lCPZp2WD-_B56WQHTLFdN-1FP5ZDA6eL4sJPghHWUzOahsBswQ4c9fzgcSvw2RVNSukTeulVICOKUw89aUeaLzsP69-DfyH)] |
For in vivo studies, this demonstrates that Halofuginone achieves a therapeutic effect at a significantly lower and safer dose than its natural analog.
Halofuginone acts as a competitive inhibitor of prolyl-tRNA synthetase (PRS), the enzyme that charges tRNA with proline. Direct enzymatic assays determined its inhibition constant (Ki) to be 18.3 nM.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHEV4JPEqdtT73XJr2-57Ask3LOdQA6fqoDf4k9yJh1cFSMXQda3Zpz7RPOFlTLaNIyxMyj7bf36vvzKxjq07qNZcOLvj1KYNG3bz3oAhF8zPsIKO-T9EVjxuE1yzxQhWLHcGVrK8wazzdRXA%3D%3D)] This specific, high-potency inhibition of a key translational enzyme is the direct mechanism for its anti-fibrotic and immunomodulatory effects.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHEV4JPEqdtT73XJr2-57Ask3LOdQA6fqoDf4k9yJh1cFSMXQda3Zpz7RPOFlTLaNIyxMyj7bf36vvzKxjq07qNZcOLvj1KYNG3bz3oAhF8zPsIKO-T9EVjxuE1yzxQhWLHcGVrK8wazzdRXA%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEK_hRqPusek6GPRSU_JoRJyupTm7RllVH0REuVu1TxQSnlhODZG-e1__lQeAzAHX_cbmx_DSxipOY9B0QlUtgMg9BKTeww1BySoZybMNjdlQ-e0ph-ge06LiR1DEnoMwtHhL-jRZ5A5k2c)]
| Evidence Dimension | Enzyme Inhibition Constant (Ki) |
| Target Compound Data | 18.3 nM ± 0.5 nM |
| Comparator Or Baseline | Febrifugine: Also inhibits PRS, but Halofuginone was developed as a less-toxic, potent derivative.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHEV4JPEqdtT73XJr2-57Ask3LOdQA6fqoDf4k9yJh1cFSMXQda3Zpz7RPOFlTLaNIyxMyj7bf36vvzKxjq07qNZcOLvj1KYNG3bz3oAhF8zPsIKO-T9EVjxuE1yzxQhWLHcGVrK8wazzdRXA%3D%3D)] |
| Quantified Difference | Nanomolar-range potency |
| Conditions | Inhibition assay with purified prolyl tRNA synthetase domain of EPRS.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHEV4JPEqdtT73XJr2-57Ask3LOdQA6fqoDf4k9yJh1cFSMXQda3Zpz7RPOFlTLaNIyxMyj7bf36vvzKxjq07qNZcOLvj1KYNG3bz3oAhF8zPsIKO-T9EVjxuE1yzxQhWLHcGVrK8wazzdRXA%3D%3D)] |
This provides a specific, quantifiable mechanism of action, ensuring that observed cellular effects can be directly attributed to PRS inhibition, which is critical for mechanistic studies.
In cell culture models, Halofuginone specifically suppresses the gene expression of collagen type α1(I) at concentrations as low as 10⁻¹¹ M without affecting the expression of collagen type II.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHgpoqd_MnoyfYbpbQxVtodo0b9mTd2jAZWWgumdUF-bdkjEJtIpOrHlKg4keEbBaYYcp6oVY_P3INUG9Q72a7S3hnUtr5YOLPTQkj2UXat2u6-9iPMwiFfsvCysDXuGYPK1Q%3D%3D)] This selective action on the primary collagen involved in fibrotic tissue formation, without impacting other structural collagens, makes it a precise tool for studying and modulating fibrotic processes.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHgpoqd_MnoyfYbpbQxVtodo0b9mTd2jAZWWgumdUF-bdkjEJtIpOrHlKg4keEbBaYYcp6oVY_P3INUG9Q72a7S3hnUtr5YOLPTQkj2UXat2u6-9iPMwiFfsvCysDXuGYPK1Q%3D%3D)][[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQECDSyKvSbil4KAqIcy2wflYG26Q3cOhk0j9sDa8NcGHtUl0FR9PbFo2pPzGDkOmgNJgUdcmiI6P8EA2aV0Yv1zpIE-qMlSRSOJjxWzqgclLAWoIhEp7v_JIU84_00FljaHurusnpy3CLsIbWEQZOh92GUvoMUbGBfMbCeRk7jgcPWmtMYGimvr3ZBZhcYwTLStuW0DWg98WA%3D%3D)]
| Evidence Dimension | Collagen Gene Expression Inhibition |
| Target Compound Data | Inhibits collagen type α1(I) gene expression |
| Comparator Or Baseline | No effect on collagen type α1(II) gene expression |
| Quantified Difference | Qualitatively selective for Type I vs. Type II |
| Conditions | Avian skin fibroblasts and growth-plate chondrocytes.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHgpoqd_MnoyfYbpbQxVtodo0b9mTd2jAZWWgumdUF-bdkjEJtIpOrHlKg4keEbBaYYcp6oVY_P3INUG9Q72a7S3hnUtr5YOLPTQkj2UXat2u6-9iPMwiFfsvCysDXuGYPK1Q%3D%3D)] |
This selectivity allows researchers to target pathological fibrosis (driven by type I collagen) while minimizing disruption to tissues where other collagen types are essential, such as cartilage (type II collagen).
Due to its demonstrated ability to reduce collagen deposition and its superior in vivo efficacy compared to febrifugine, Halofuginone is the appropriate choice for animal models of fibrosis, including scleroderma, chronic graft-versus-host disease (cGvHD), and liver cirrhosis.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEjbYEbq3Qdsz1nWVLnrlIT7BUlRB0ls7o5KEEQcJAE4LO1ewerC1Qv2-0ZG8048lCPZp2WD-_B56WQHTLFdN-1FP5ZDA6eL4sJPghHWUzOahsBswQ4c9fzgcSvw2RVNSukTeulVICOKUw89aUeaLzsP69-DfyH)][[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEfbLki1_-3G2SqxCyF0fXfRw1P_h4Tm8RhQMXNphOC0ksUT8rSGbCFfuZon-e0nWBB41kbZQKk9sljqJpppqDWlks9N4vQSJii_SedIVIKcAxeXkbU3yoi7894uOPRGZ0kYw%3D%3D)] Its potent, selective action allows for systemic administration at low doses, minimizing toxicity while effectively attenuating the fibrotic phenotype.
As a well-characterized, potent, and specific inhibitor of prolyl-tRNA synthetase, Halofuginone serves as a reliable tool to induce the amino acid response (AAR) pathway in vitro.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHEV4JPEqdtT73XJr2-57Ask3LOdQA6fqoDf4k9yJh1cFSMXQda3Zpz7RPOFlTLaNIyxMyj7bf36vvzKxjq07qNZcOLvj1KYNG3bz3oAhF8zPsIKO-T9EVjxuE1yzxQhWLHcGVrK8wazzdRXA%3D%3D)] This makes it ideal for investigating the downstream consequences of AAR activation on immune cell function, particularly the differentiation and activity of pro-inflammatory Th17 cells, which are implicated in numerous autoimmune diseases.
With its established nanomolar potency and defined mechanism of action, Halofuginone is a suitable positive control in high-throughput screens for novel inhibitors of prolyl-tRNA synthetase or compounds that phenocopy its anti-fibrotic or anti-parasitic effects.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHEV4JPEqdtT73XJr2-57Ask3LOdQA6fqoDf4k9yJh1cFSMXQda3Zpz7RPOFlTLaNIyxMyj7bf36vvzKxjq07qNZcOLvj1KYNG3bz3oAhF8zPsIKO-T9EVjxuE1yzxQhWLHcGVrK8wazzdRXA%3D%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGFWRC-UXgbYztk3mWGnrv-jeOa69J2lFtQOmRdOVj4GEI7qp9TpE4odsfR6fMjaZCfbBMXslYF7TJk1GBs4vk9-tKGSpuYdHKLXTp-DbJjs5m9FxB8g9S3q3fAgqO-vF7PVPIC0BkMeDcb)] Its use provides a robust benchmark against which the potency and specificity of new chemical entities can be measured.